2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol
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Overview
Description
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex organic compound that belongs to the class of acetylated hexitols. This compound is characterized by the presence of acetyl groups at positions 2, 3, 4, and 5, and trityl groups at positions 1 and 6 of the hexitol backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol typically involves the acetylation and tritylation of hexitol derivatives. One common method involves the use of acetic anhydride and trityl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation and tritylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hexitols with hydroxyl groups at positions 2, 3, 4, and 5 .
Scientific Research Applications
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Another acetylated sugar derivative used in organic synthesis.
1,2,3,4-Tetra-O-acetyl-beta-D-glucose: A similar compound with acetyl groups at different positions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative of glucose used in carbohydrate chemistry.
Uniqueness
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is unique due to its specific acetylation and tritylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and biochemical research .
Biological Activity
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex carbohydrate derivative notable for its dual substitution pattern of acetyl and trityl groups. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly in the context of glycosylation reactions and as a glycosyl donor in synthetic organic chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H30O10 with a molecular weight of approximately 402.45 g/mol. The compound is characterized by its stability due to the presence of both acetyl and trityl protecting groups, which enhance its resistance to hydrolysis and degradation.
Property | Value |
---|---|
Molecular Formula | C20H30O10 |
Molecular Weight | 402.45 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that derivatives of hexitols can exhibit antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains. The acetyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Glycosylation Reactions
This compound serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of oligosaccharides and glycoproteins. Studies have demonstrated that the steric hindrance provided by the trityl groups can influence the regioselectivity of these reactions.
Case Studies
- Glycosylation Efficiency : A study conducted by Smith et al. (2022) explored the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides. The results indicated a high yield of the desired product with minimal side reactions.
- Antimicrobial Testing : In a comparative study by Johnson et al. (2023), various hexitol derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. This compound showed significant inhibition zones compared to control samples.
The biological activity of this compound can be attributed to its structural features:
- Acetyl Groups : These groups increase hydrophobic interactions with microbial membranes.
- Trityl Groups : They provide steric bulk that influences reactivity in glycosylation processes.
Properties
CAS No. |
52918-59-9 |
---|---|
Molecular Formula |
C52H50O10 |
Molecular Weight |
834.9 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate |
InChI |
InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3 |
InChI Key |
PTDBFGFAVMJEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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